

The Pharmacokinetic and Pharmacodynamic Profile of Fosfomycin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosfomycin (sodium)*

Cat. No.: *B8107699*

[Get Quote](#)

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable agent in an era of increasing antimicrobial resistance.[\[1\]](#)[\[2\]](#) Originally isolated from *Streptomyces fradiae*, this phosphonic acid derivative has regained interest for its activity against multidrug-resistant (MDR) pathogens.[\[1\]](#)[\[3\]](#) This guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fosfomycin, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: The Journey of Fosfomycin in the Body

The pharmacokinetic profile of fosfomycin is characterized by its hydrophilic nature, low molecular weight, and minimal protein binding.[\[4\]](#)[\[5\]](#) These properties influence its absorption, distribution, metabolism, and excretion. Fosfomycin is available in different salt formulations, which significantly impacts its pharmacokinetic parameters, particularly bioavailability.[\[6\]](#)

Absorption

Oral fosfomycin is available as two primary salts: fosfomycin tromethamine and fosfomycin calcium. Fosfomycin tromethamine is the preferred oral formulation due to its higher bioavailability, which ranges from 33% to 44%.[\[7\]](#)[\[8\]](#) In contrast, the calcium salt has a lower bioavailability of 20% to 30%.[\[6\]](#) Following oral administration of fosfomycin tromethamine, peak plasma concentrations (C_{max}) are typically reached within 2 to 2.5 hours.[\[9\]](#) Intravenous administration of fosfomycin disodium results in complete bioavailability.

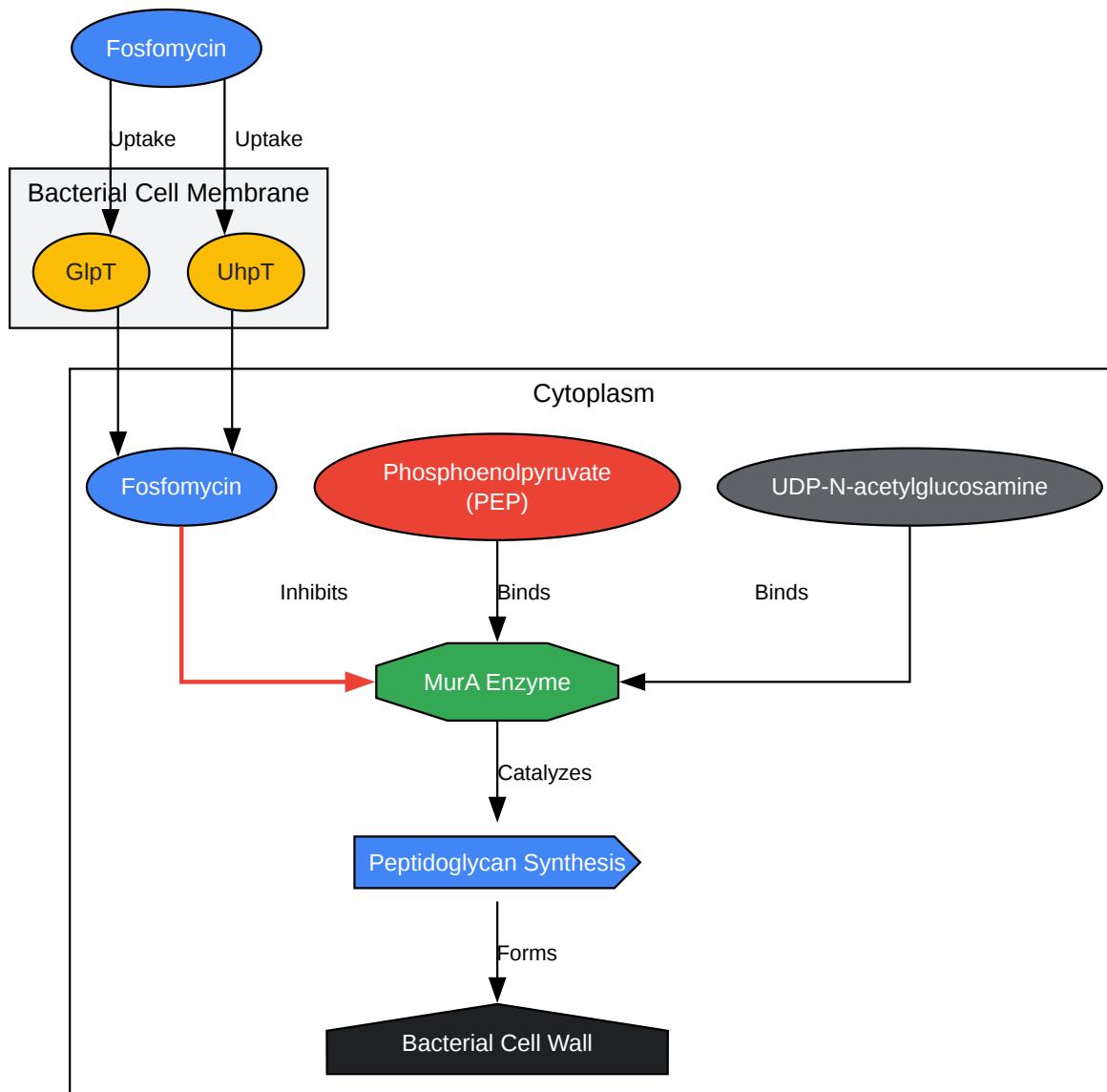
Distribution

Fosfomycin exhibits good tissue penetration, a key characteristic for treating systemic infections.^{[5][7]} It has a relatively small volume of distribution (Vd) following intravenous administration, reported to be between 9 and 30 L at a steady state.^[8] The apparent volume of distribution after oral administration of the tromethamine salt is significantly larger, around 100-170 L for a 70-kg individual.^[8] Fosfomycin is not bound to plasma proteins, which contributes to its wide distribution into various tissues and body fluids, including the central nervous system, soft tissues, bone, lungs, and abscesses.^{[5][7][10]}

Metabolism and Excretion

Fosfomycin is not metabolized in the body and is primarily excreted unchanged in the urine through glomerular filtration.^{[6][10]} Following intravenous administration, approximately 90% of the dose is recovered in the urine within 36 to 48 hours.^[8] After oral administration of the tromethamine salt, about 10% of the dose is excreted.^[8] The elimination half-life (t_{1/2}) of intravenous fosfomycin is between 1.9 and 3.9 hours in healthy individuals.^[8] The half-life is longer after oral administration of the tromethamine salt, ranging from 3.6 to 8.28 hours, which is attributed to a more extended absorption phase.^[8]

Table 1: Summary of Key Pharmacokinetic Parameters of Fosfomycin Formulations


Parameter	Fosfomycin Tromethamine (Oral)	Fosfomycin Calcium (Oral)	Fosfomycin Disodium (IV)
Bioavailability (F)	33% - 44% [7] [8]	20% - 30% [6]	100%
Peak Plasma Concentration (Cmax)	22 - 32 µg/mL [9]	Variable	Dose-dependent
Time to Peak (Tmax)	2 - 2.5 hours [9]	Variable	End of infusion
Volume of Distribution (Vd)	~100 - 170 L [8]	Not well described	9 - 30 L [8]
Elimination Half-life (t _{1/2})	3.6 - 8.28 hours [8]	Not well described	1.9 - 3.9 hours [8]
Primary Route of Excretion	Renal [8]	Renal [6]	Renal [8]

Pharmacodynamics: The Action of Fosfomycin on Bacteria

The bactericidal activity of fosfomycin stems from its unique mechanism of action, which involves the inhibition of a very early step in bacterial cell wall synthesis.[\[1\]](#)[\[7\]](#)

Mechanism of Action

Fosfomycin enters the bacterial cell through the glycerophosphate (GlpT) and hexose-6-phosphate (UhpT) transport systems.[\[7\]](#)[\[11\]](#) Once inside the cytoplasm, it irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[\[11\]](#)[\[12\]](#) MurA catalyzes the first committed step in peptidoglycan synthesis by ligating phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine.[\[12\]](#) Fosfomycin acts as a PEP analog, covalently binding to a cysteine residue in the active site of MurA, thereby blocking cell wall synthesis and leading to bacterial cell lysis.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Fosfomycin's mechanism of action, inhibiting MurA.

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices

The efficacy of fosfomycin has been linked to different PK/PD indices depending on the pathogen. The most commonly evaluated indices are the area under the free drug

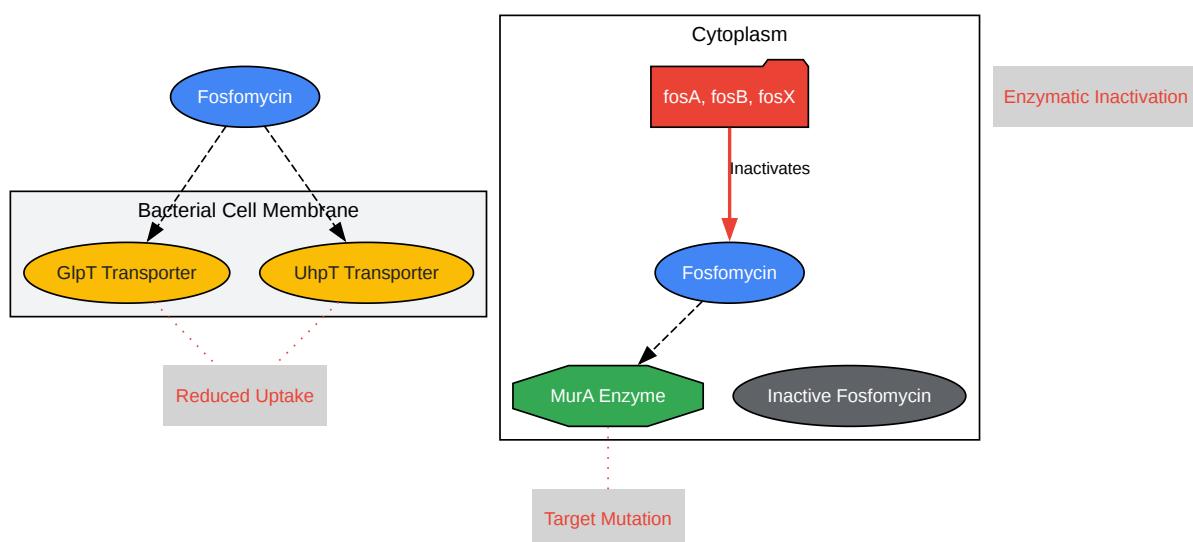
concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) and the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[13] For Enterobacteriaceae, the AUC/MIC ratio appears to be the PK/PD index most closely associated with efficacy.[13] In a neutropenic murine thigh infection model, net stasis and 1-log kill for Enterobacteriaceae were observed at mean 24-hour AUC/MIC ratios of 23 and 83, respectively.[9]

In Vitro Activity

Fosfomycin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many MDR strains.[1][14] It is particularly active against *Escherichia coli* and other Enterobacteriales.[6]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Fosfomycin Against Common Pathogens

Pathogen	MIC50 (µg/mL)	MIC90 (µg/mL)
<i>Escherichia coli</i>	≤1[15]	64[15]
<i>Klebsiella pneumoniae</i>	8	>128
<i>Enterococcus faecalis</i>	16	64
<i>Staphylococcus aureus</i>	4	32
<i>Pseudomonas aeruginosa</i>	16	>128


Note: MIC values can vary significantly based on geographic location and testing methodology.

Mechanisms of Resistance

Resistance to fosfomycin can develop, although it is less common *in vivo* compared to *in vitro* observations.[11] The primary mechanisms of acquired resistance include:

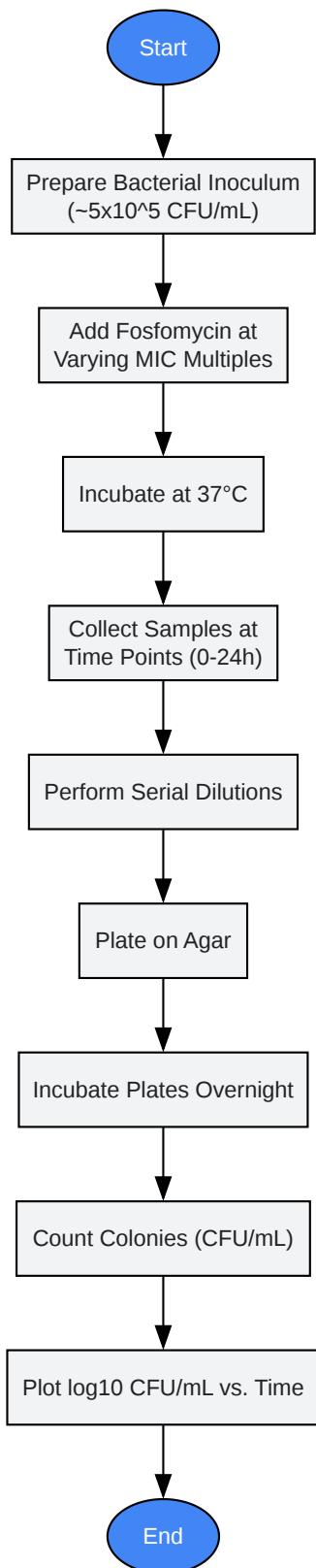
- Modification of Transport Systems: Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) are the most frequent cause of resistance, as they prevent fosfomycin from entering the bacterial cell.[3][16]

- Enzymatic Inactivation: The acquisition of plasmid-encoded genes, such as *fosA*, *fosB*, and *fosX*, which encode enzymes that inactivate fosfomycin through the addition of glutathione, L-cysteine, or water, respectively.[16]
- Target Modification: Mutations in the *murA* gene can alter the drug's binding site, reducing its inhibitory effect.[16]

[Click to download full resolution via product page](#)

Primary mechanisms of fosfomycin resistance.

Experimental Protocols


Pharmacokinetic Study in Healthy Volunteers

- Study Design: An open-label, single-center study to evaluate the pharmacokinetics of oral and intravenous fosfomycin.[17]
- Participants: Healthy adult volunteers.

- Drug Administration: Participants receive a single oral dose of 3g fosfomycin tromethamine and, after a washout period, a single intravenous dose of fosfomycin disodium.[17]
- Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).[17]
- Analytical Method: Fosfomycin concentrations in plasma and urine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][17]
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or population pharmacokinetic modeling to determine key parameters such as Cmax, Tmax, AUC, t1/2, Vd, and clearance.[17]

In Vitro Time-Kill Assay

- Objective: To evaluate the bactericidal activity of fosfomycin over time against a specific bacterial isolate.[18]
- Bacterial Isolate: A standardized inoculum of the test organism (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5×10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[19]
- Drug Concentrations: Fosfomycin is tested at various multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC). A growth control (no antibiotic) is included.[18]
- Incubation: The bacterial cultures with and without fosfomycin are incubated at 37°C with shaking.
- Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[20]
- Bacterial Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in log10 CFU/mL over time is plotted for each fosfomycin concentration to generate time-kill curves. Synergy with other antibiotics can also be assessed using this method.[18]

[Click to download full resolution via product page](#)

Workflow for an in vitro time-kill assay.

Hollow-Fiber Infection Model (HFIM)

- Objective: To simulate human pharmacokinetic profiles of fosfomycin and study its effect on bacterial growth and resistance development in a dynamic in vitro system.[21]
- Model Setup: The HFIM consists of a central reservoir with fresh medium that is pumped through hollow fibers. The bacterial culture is in the extracapillary space. A programmable syringe pump administers fosfomycin into the central reservoir to mimic human pharmacokinetics, while another pump removes waste to simulate drug clearance.[21]
- Drug Administration: Fosfomycin is administered to simulate specific human dosing regimens (e.g., half-life of 2 hours).[21]
- Sampling and Analysis: Samples are collected from the central compartment at predetermined time points. Bacterial concentrations (total and resistant subpopulations) are determined by plating on antibiotic-free and antibiotic-containing agar plates.[21]

Conclusion

Fosfomycin's unique mechanism of action and favorable pharmacokinetic profile, particularly its excellent tissue penetration and urinary excretion, make it a valuable therapeutic option.[5][7] Understanding its PK/PD relationships is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.[22] The experimental models described provide a framework for further investigation into the clinical applications of this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. dovepress.com [dovepress.com]

- 3. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Clinical significance of the pharmacokinetic and pharmacodynamic characteristics of fosfomycin for the treatment of patients with systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study To Evaluate the Pharmacokinetics, Safety, and Tolerability of Two Dosing Regimens of Oral Fosfomycin Tromethamine in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of fosfomycin. | Semantic Scholar [semanticscholar.org]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosfomycin - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Pharmacodynamics of Fosfomycin: Insights into Clinical Use for Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant *Pseudomonas aeruginosa* and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Fosfomycin Dosing Regimens based on Monte Carlo Simulation for Treated Carbapenem-Resistant Enterobacteriaceae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Pharmacokinetic and Pharmacodynamic Profile of Fosfomycin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8107699#pharmacokinetic-and-pharmacodynamic-properties-of-fosfomycin\]](https://www.benchchem.com/product/b8107699#pharmacokinetic-and-pharmacodynamic-properties-of-fosfomycin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com